

Chemical and Pharmacological Profile of Invopressin

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Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

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The table below summarizes the core data available for **Invopressin**:

| Property | Description |
|---------------------------|---|
| CAS Number | 1488411-60-4 [1] |
| Molecular Formula | C ₁₁₀ H ₁₆₁ N ₃₁ O ₂₇ S ₂ [1] |
| Molecular Weight | 2413.78 g/mol [1] |
| Biological Activity | Vasopressin V1A receptor partial agonist [1] |
| Reported EC ₅₀ | 1.0 nM [1] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
| Intended Use | For research use only. Not for human consumption [1]. |

Proposed Experimental Protocols

As specific protocols for **Invopressin** were not found, the following sections outline general experimental approaches relevant to its characterization.

Functional Assay for V1A Receptor Activation

This protocol is designed to characterize the efficacy and potency of **Invopressin** as a V1A receptor partial agonist.

- **Objective:** To measure intracellular calcium mobilization in response to **Invopressin** in a cell line expressing the human V1A receptor.
- **Materials:**
 - Cell line: Recombinant CHO-K1 or HEK-293 cells stably expressing human AVPR1A [2].
 - Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
 - Controls: Full agonist (e.g., Arginine Vasopressin, AVP), vehicle control.
- **Methodology:**
 - **Cell Preparation:** Culture cells and seed into black-walled, clear-bottom 96-well plates 24 hours before the assay.
 - **Dye Loading:** On the day of the assay, load cells with the fluorescent dye in assay buffer for 1 hour at 37°C.
 - **Compound Addition:** Prepare a concentration-response curve of **Invopressin** (e.g., from 0.1 nM to 1 μ M) and the reference agonist AVP.
 - **Signal Measurement:** Using a fluorescence plate reader or FLIPR, add compounds and monitor the real-time fluorescence change as an indicator of intracellular calcium release.
- **Data Analysis:** Plot the maximum fluorescence response against the logarithm of compound concentration. Fit the data with a non-linear regression model to calculate the EC₅₀ value for **Invopressin** and its efficacy (% of the maximum response elicited by AVP) to confirm its partial agonist profile.

Receptor Binding Competition Assay

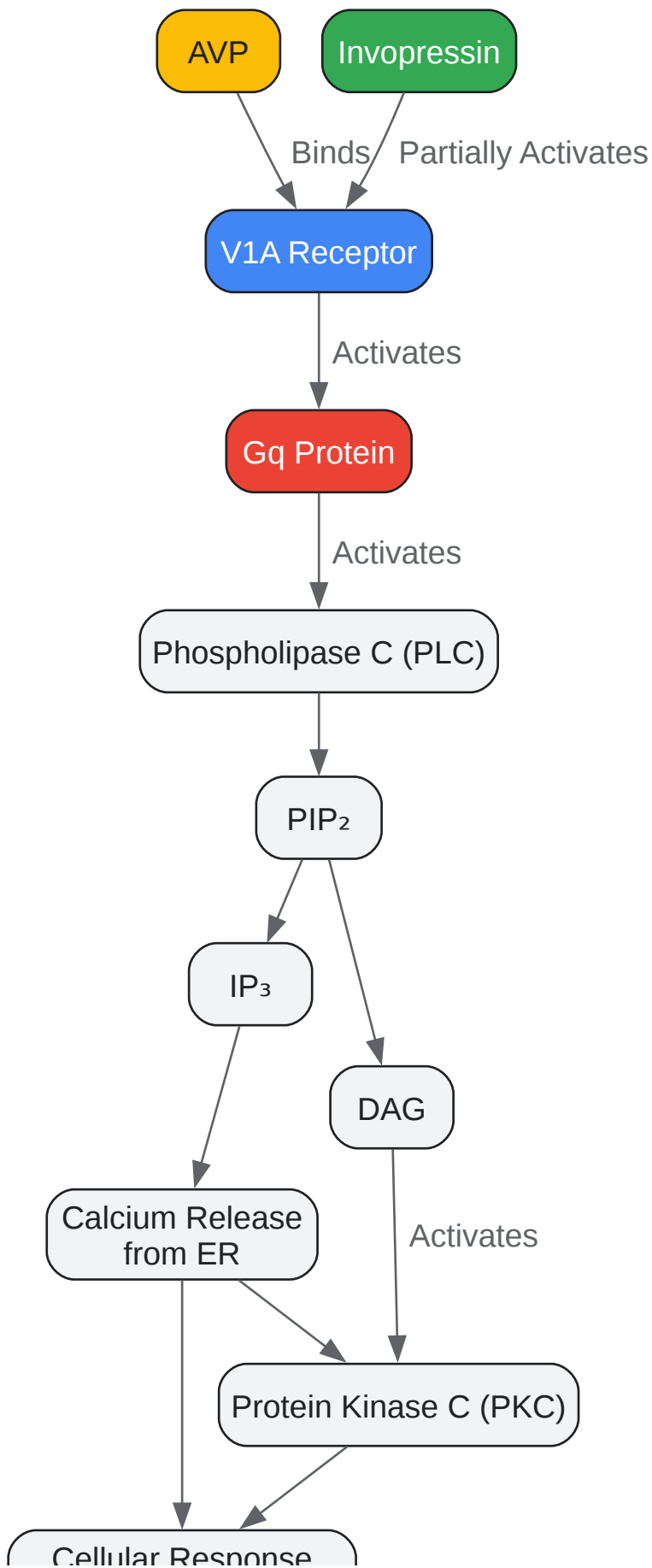
This protocol assesses the binding affinity of **Invopressin** for the V1A receptor.

- **Objective:** To determine the inhibition constant (K_i) of **Invopressin** by competing with a radiolabeled V1A antagonist.
- **Materials:**
 - Membrane preparation from AVPR1A-expressing cells.

- Radioligand: e.g., [³H]-SR49059.
- Filtration apparatus and scintillation counter.
- **Methodology:**
 - **Incubation:** Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of **Invopressin** in an appropriate binding buffer.
 - **Separation:** Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - **Quantification:** Measure the bound radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of radioligand displacement by **Invopressin**. Use the Cheng-Prusoff equation to determine the K_i value from the measured IC_{50} .

Visualizing the V1A Receptor Signaling Pathway

The diagram below illustrates the key signaling pathway mediated by the V1A receptor, which is targeted by **Invopressin**. The green node highlights the site of **Invopressin**'s action.



General Response
(Vasoconstriction, etc.)

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Key Considerations for Researchers

Based on the available data, here are critical points for planning experiments with **Invopressin**:

- **Partial Agonist Activity:** The listed EC₅₀ of 1.0 nM confirms high potency for the V1A receptor [1]. As a partial agonist, it may act as a functional antagonist in tissues with high receptor tone.
- **Receptor Specificity:** The provided data specifies V1A activity. For a complete pharmacological profile, its selectivity should be tested against related receptors, particularly the V1B (V3) and V2 subtypes [2], to rule off-target effects.
- **Solubility and Handling:** Given its peptidic nature and high molecular weight, careful attention must be paid to its solubility and storage in solution to maintain stability, as indicated by the recommended short storage time in solvent [1].

Information Availability Notice

Please note that the detailed laboratory protocols for **Invopressin** were not available in the current search results. The experimental sections above are based on standard methodologies for characterizing GPCR ligands.

To obtain specific protocols, I suggest you:

- Contact the supplier, **AbMole BioScience**, directly for any available technical documents [1].
- Search specialized repositories for journal articles that have used **Invopressin**, as they often include detailed methods sections.

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References

1. | CAS 1488411-60-4 | AbMole BioScience | Invopressin ... Invopressin [abmole.com]

2. Vasopressin receptor [en.wikipedia.org]

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